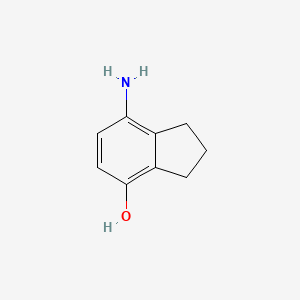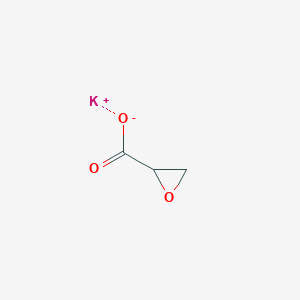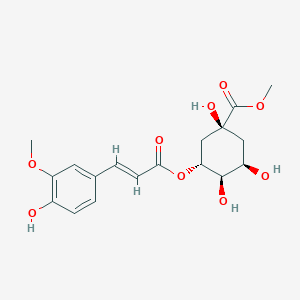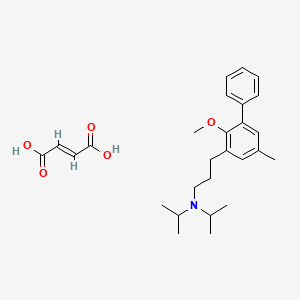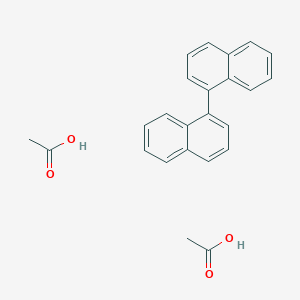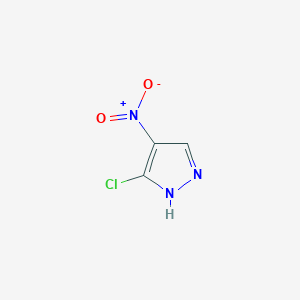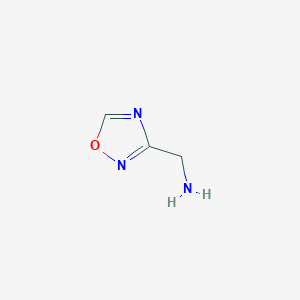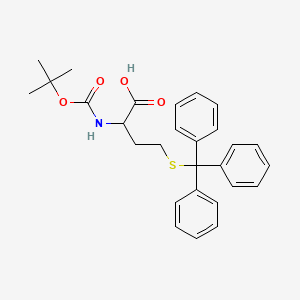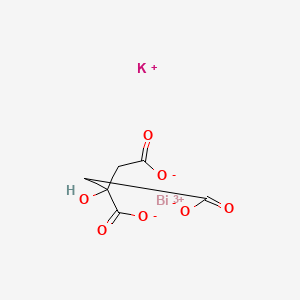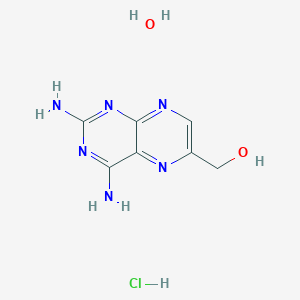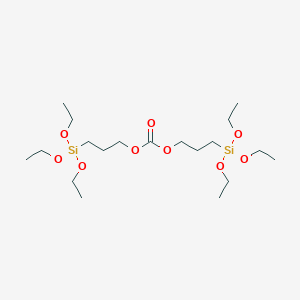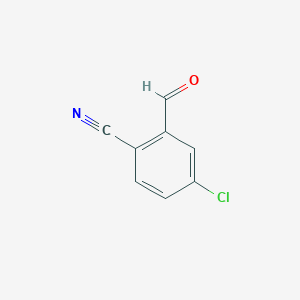
4-クロロ-2-ホルミルベンゾニトリル
概要
説明
4-Chloro-2-formylbenzonitrile is an organic compound with the molecular formula C8H4ClNO. It is a derivative of benzonitrile, characterized by the presence of a chloro group at the fourth position and a formyl group at the second position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
科学的研究の応用
4-Chloro-2-formylbenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with formylating agents under controlled conditions. Another method includes the use of 4-chlorobenzaldehyde as a starting material, which undergoes a cyanation reaction to introduce the nitrile group.
Industrial Production Methods: Industrial production of 4-chloro-2-formylbenzonitrile typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions: 4-Chloro-2-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 4-Chloro-2-carboxybenzonitrile.
Reduction: 4-Chloro-2-formylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-chloro-2-formylbenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The formyl and nitrile groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
4-Chlorobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylbenzonitrile: Lacks the chloro group, which affects its chemical properties and reactivity.
4-Chloro-2-methylbenzonitrile: The methyl group provides different steric and electronic effects compared to the formyl group.
Uniqueness: 4-Chloro-2-formylbenzonitrile’s combination of chloro and formyl groups makes it a versatile intermediate in organic synthesis. Its unique structure allows for specific reactivity patterns, making it valuable in various research and industrial applications.
特性
IUPAC Name |
4-chloro-2-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJXTELCSQYYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604777 | |
| Record name | 4-Chloro-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-89-9 | |
| Record name | 4-Chloro-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




